molecular formula C12H15FN4O B12221468 1-(6-Cyclopropylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide

1-(6-Cyclopropylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide

Cat. No.: B12221468
M. Wt: 250.27 g/mol
InChI Key: VEICAYAFVHBVDK-UHFFFAOYSA-N
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Description

1-(6-Cyclopropylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrimidine ring, a fluorine atom on the pyrrolidine ring, and a carboxamide functional group. The combination of these structural features imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Fluorination of the Pyrrolidine Ring: The fluorine atom can be introduced through electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Carboxamide Group: The carboxamide functional group can be introduced through amidation reactions, typically using carboxylic acid derivatives and amines under coupling conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(6-Cyclopropylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents for these reactions include alkyl halides and nucleophilic bases.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Cyclopropylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide has found applications in various fields of scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or pathways involved in disease processes.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-(6-Cyclopropylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-ol: This compound lacks the fluorine atom and carboxamide group, resulting in different chemical and biological properties.

    1-(6-Cyclopropylpyrimidin-4-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4’-bipiperidine: This compound has a different substitution pattern on the pyrrolidine ring, leading to variations in its reactivity and interactions.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a different core structure but share some similarities in their biological activities and applications.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H15FN4O

Molecular Weight

250.27 g/mol

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide

InChI

InChI=1S/C12H15FN4O/c13-12(11(14)18)3-4-17(6-12)10-5-9(8-1-2-8)15-7-16-10/h5,7-8H,1-4,6H2,(H2,14,18)

InChI Key

VEICAYAFVHBVDK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(C3)(C(=O)N)F

Origin of Product

United States

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